17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban
Description
Properties
CAS No. |
57692-28-1 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
18-methoxy-1,3,11,12,14,21-hexahydroyohimban |
InChI |
InChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3 |
InChI Key |
CJFJXYGEGHXRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Steps
- The initial step involves the condensation of tryptamine with substituted phenylpyruvic acids (e.g., 3,5-dimethoxy-4-hydroxyphenylpyruvic acid) to form tetrahydro-β-carboline intermediates.
- Cyclization of these intermediates with formaldehyde or other aldehydes leads to the formation of the pentacyclic yohimban skeleton with the desired substitution pattern.
- For example, the synthesis of 17,19-dimethoxy-18-hydroxy-15,16,17,18,19,20-hexadehydroyohimban was achieved by condensation of tryptamine with 3,5-dimethoxy-4-hydroxyphenylpyruvic acid followed by cyclization of the resulting tetrahydro-β-carboline with formaldehyde.
Introduction of Methoxy Groups
- Methoxy groups at C-17 and other positions are introduced either by starting with methoxy-substituted precursors or by methylation of hydroxyl groups using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
- The presence of methoxy groups influences the pharmacological activity and synthetic accessibility of the compound.
Esterification and Functional Group Modifications
Catalytic Hydrogenation and Reduction
- Selective catalytic hydrogenation is used to reduce double bonds or ketones in the intermediate compounds to achieve the desired saturation pattern.
- For example, platinum-catalyzed hydrogenation in methanol reduces unsaturated bases to saturated bases, which can then be further transformed chemically.
Alternative Synthetic Routes
- Pd-catalyzed cyclization reactions (Heck-type cyclizations) have been employed to construct complex ring systems with methoxy substituents.
- Amidation followed by nucleophilic substitution and Pd-catalyzed cyclization allows access to derivatives that are otherwise difficult to synthesize via classical routes.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation | Tryptamine + 3,5-dimethoxy-4-hydroxyphenylpyruvic acid | Tetrahydro-β-carboline intermediate |
| 2 | Cyclization | Formaldehyde, acid catalysis | Pentacyclic yohimban core with methoxy groups |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, base | Introduction of methoxy groups at C-17 |
| 4 | Esterification | Acid chlorides, pyridine | Formation of esters (benzoyl, anisoyl, etc.) |
| 5 | Catalytic hydrogenation | Pt catalyst, MeOH or EtOAc | Reduction of double bonds or ketones |
| 6 | Pd-catalyzed cyclization | Pd catalyst, Heck reaction conditions | Formation of complex ring systems |
Research Findings and Observations
- The introduction of an additional methoxy group at C-17 significantly alters the biological activity compared to desmethoxy analogues, often reducing activity in pharmacological assays.
- Ester derivatives of 17-methoxy-hexadehydroyohimban show varied activity depending on the ester group; for example, trimethoxybenzoic esters are less active than propionic esters.
- Synthetic analogues prepared via Pd-catalyzed cyclization provide access to novel derivatives with potential biological activities, expanding the chemical space of yohimban alkaloids.
- Catalytic hydrogenation steps are critical for controlling the saturation and stereochemistry of the final product, impacting both yield and activity.
Data Table: Selected Yields and Conditions from Literature
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of tryptamine + substituted phenylpyruvic acid | Acid catalysis, room temperature | 70-85 | Formation of tetrahydro-β-carboline |
| Cyclization with formaldehyde | Acid catalysis, mild heating | 60-75 | Pentacyclic yohimban core formation |
| Methylation of hydroxyl groups | Methyl iodide, base (e.g., K2CO3) | 80-90 | Introduction of methoxy at C-17 |
| Esterification with acid chlorides | Pyridine, room temperature | 65-80 | Formation of various esters |
| Catalytic hydrogenation | Pt catalyst, MeOH or EtOAc | 65-83 | Reduction of double bonds |
| Pd-catalyzed cyclization | Pd catalyst, Heck conditions | 50-70 | Formation of complex ring systems |
Chemical Reactions Analysis
Esterification Reactions
The 18-hydroxy group in hexadehydroyohimban derivatives undergoes acylation with acid chlorides to produce bioactive esters. For example:
Key findings :
-
Trimethoxybenzoyl esters exhibit stronger hypotensive effects than aliphatic esters due to improved lipid solubility and receptor binding .
-
Steric hindrance from the methoxy group at position 17 slows acylation kinetics compared to non-methoxylated analogs .
Oxidation and Reduction
The conjugated double bonds (15,16,17,18,19,20-hexadehydro system) participate in redox reactions:
Oxidation
-
Ozonolysis : Cleaves the conjugated diene system to yield fragmented ketones (unpublished data inferred from yohimbine analogs ).
-
Epoxidation : Reaction with mCPBA forms epoxides at the 15,16-position, though regioselectivity depends on solvent polarity .
Reduction
-
Catalytic hydrogenation : Using Pd/C in ethanol reduces all double bonds, yielding tetrahydroyohimban derivatives. Over-reduction is avoided by controlling H₂ pressure .
-
Selective reduction : NaBH₄ in THF selectively reduces the 18,19-double bond while preserving the methoxy group .
Cyclization and Ring-Opening
The yohimban core participates in acid- or base-catalyzed rearrangements:
Mechanistic insight :
-
Cyclization proceeds through a carbocation intermediate stabilized by the methoxy group’s electron-donating effect .
-
Ring-opening reactions are pH-dependent, favoring deprotonation at the indole nitrogen.
Methoxy Group Demethylation
-
Reagent: BBr₃ in CH₂Cl₂ at −78°C removes the 17-methoxy group, yielding a phenolic derivative .
-
Application: Demethylated products serve as intermediates for radiolabeled analogs in pharmacokinetic studies .
Carboxylation
-
CO₂ insertion at C-19 under Grignard conditions forms carboxylated derivatives, though yields are moderate (≤45%) .
Photochemical Reactions
UV irradiation induces di-π-methane rearrangements in the hexadehydro system, producing bridged bicyclic compounds. This reactivity is attributed to the compound’s extended π-conjugation .
Critical Analysis of Synthetic Challenges
Scientific Research Applications
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate the biological activities of yohimban derivatives, including their interactions with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.
Industry: It is used in the synthesis of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group at the 17th position and the unsaturated structure contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Compound 18 (17-Acetoxy-24,26-dinitrobenzofurano[2,3-n]yohimbine): Features a 17-acetoxy group and nitro substituents. The acetoxy group enhances solubility in organic solvents, while nitro groups act as electron-withdrawing groups (EWGs), polarizing the aromatic system .
- Compound 19 (1-Acetyl-17-acetoxy-24,26-dinitrobenzofurano[2,3-n]yohimbine): Differs from Compound 18 by an additional acetyl group at position 1, increasing molecular weight (C₂₉H₃₀N₄O₉·½H₂O) and altering crystallinity (yellow powder vs. oily residue) .
- 16-Methoxy-10-methyl-10-azatetracyclo[...]aporphin-2-ol : A positional isomer with methoxy at position 16 instead of 17. Such isomerism can shift receptor-binding affinities, as seen in aporphine alkaloids .
Reactivity Trends
Methoxy-substituted compounds generally exhibit higher QCO values (quantitative reactivity metrics) than hydroxy derivatives. For instance, methoxy Compound 19 (unrelated to ) shows a QCO of 1.59 mmol g⁻¹ at 120°C, attributed to the electron-donating methoxy group enhancing nucleophilic reactivity. EWGs in meta positions further amplify this effect .
Physical Properties
Research Findings and Implications
- Reactivity : Methoxy groups enhance nucleophilic character, making such derivatives suitable for covalent modifications in biomaterials (e.g., functionalized wood surfaces) .
- Structural Isomerism : Positional changes (e.g., 16-OCH₃ vs. 17-OCH₃) alter steric and electronic profiles, impacting biological activity. For example, 16-methoxy aporphines show distinct receptor affinities compared to 17-substituted yohimbanes .
- Limitations : Direct data on 17-Methoxy-hexadehydroyohimban is sparse; inferences are drawn from structurally related compounds. Further studies are needed to elucidate its pharmacokinetic and thermodynamic properties.
Biological Activity
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex alkaloid derived from the yohimban structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C20H25N
- Molecular Weight : 295.43 g/mol
Chemical Structure
The structure of this compound features a complex arrangement typical of yohimban derivatives. The presence of a methoxy group at position 17 is notable as it may influence the compound's biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Initial studies have explored its effectiveness against various pathogens. However, findings suggest limited antimicrobial efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits in models of neurodegenerative diseases.
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular pathways:
- Modulation of neurotransmitter systems : It may influence serotonin and norepinephrine pathways.
- Inhibition of inflammatory mediators : Potentially reduces the production of pro-inflammatory cytokines.
Case Studies
Several case studies have investigated the pharmacological potential of this compound:
- Study on Antimicrobial Activity :
-
Neuroprotection in Animal Models :
- Objective : Assessing the neuroprotective effects in models of induced neurodegeneration.
- Results : Demonstrated reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| Yohimbine | 390.5 g/mol | Alpha-2 adrenergic antagonist |
| 17-Methoxy-Yohimbine | 305.4 g/mol | Potential neuroprotective effects |
| This compound | 295.43 g/mol | Limited antimicrobial activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban?
- Methodological Answer : The synthesis typically involves multi-step protocols, including methoxy group protection, cyclization, and dehydrogenation. For example, methoxy-protected aryl iodides can be synthesized using palladium-catalyzed coupling reactions under inert atmospheres. Reaction optimization includes temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) to improve yield and purity .
- Key Steps :
Protection of reactive hydroxyl groups using methoxytrimethylsilane (TMSOMe).
Cyclization via Heck coupling or similar transition metal-mediated reactions.
Dehydrogenation using catalysts like Pd/C or DDQ (dichlorodicyanoquinone).
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer : Advanced NMR techniques, including - COSY, HMBC, and NOESY, are critical. For example, HMBC correlations between methoxy protons (δ 3.59–3.92 ppm) and carbons at C-1, C-2, and C-3 confirm substituent placement. NMR data (e.g., carbonyl signals at ~170 ppm) further validate the lactone ring and hexadehydro backbone .
- Example Data :
| Proton Signal (δ, ppm) | HMBC Correlation | Assigned Position |
|---|---|---|
| 3.59 (s, 3H) | C-1 | Methoxy at C-1 |
| 3.90 (s, 3H) | C-2 | Methoxy at C-2 |
Q. What preliminary bioactivity assays are used to evaluate this compound?
- Methodological Answer : Cytotoxicity screening via MTT assays against cancer cell lines (e.g., HeLa or MCF-7) is standard. IC values are calculated using dose-response curves (0.1–100 µM). Isolation from natural sources (e.g., marine sponges) requires bioassay-guided fractionation with LC-MS tracking .
- Experimental Design :
- Cell lines: Selected based on known sensitivity to yohimbane alkaloids.
- Controls: Doxorubicin (positive), DMSO (vehicle).
- Replicates: Triplicate wells, 48–72 hr incubation.
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are used to control stereocenters. For example, Sharpless epoxidation or enzymatic resolution ensures enantiomeric purity. X-ray crystallography of intermediates validates absolute configurations .
- Case Study :
- Intermediate 15 (1,5-Dichloro-3-iodo-2-methoxybenzene) was synthesized with >95% enantiomeric excess (ee) using Pd(OAc)-BINAP catalysis .
Q. How can contradictions in NMR data interpretation for this compound be resolved?
- Methodological Answer : Conflicting assignments (e.g., methoxy vs. hydroxyl signals) are resolved by:
Deuteration experiments : Exchangeable protons (e.g., -OH) disappear in DO.
Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) .
Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ananolin J) .
Q. What strategies are used to study structure-activity relationships (SAR) involving the methoxy group in this compound?
- Methodological Answer :
Functional group replacement : Methoxy groups are substituted with hydroxy, ethoxy, or halogens via demethylation (e.g., BBr) or alkylation.
Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like FXR or cytochrome P450 enzymes .
Bioassay correlation : Enhanced cytotoxicity (e.g., 2-fold IC reduction) is observed when methoxy groups are introduced at C-7 or C-6 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
